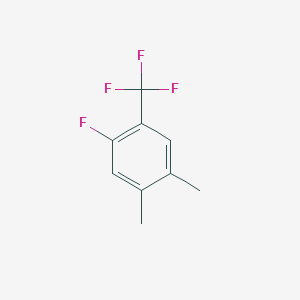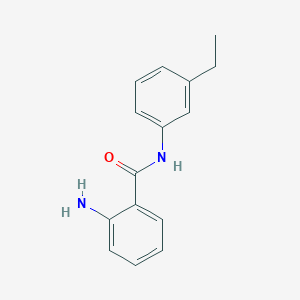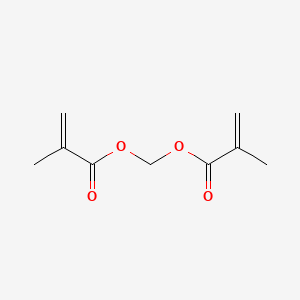![molecular formula C14H18O4 B14137387 1,3-Bis[2-(ethenyloxy)ethoxy]benzene CAS No. 84040-78-8](/img/structure/B14137387.png)
1,3-Bis[2-(ethenyloxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[2-(ethenyloxy)ethoxy]benzene is an organic compound with the molecular formula C18H24O6 It is a derivative of benzene, featuring two ethoxyethoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene typically involves the reaction of 1,3-dihydroxybenzene with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with vinyl ether to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Basic catalysts such as potassium hydroxide or sodium hydroxide
Solvent: Common solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[2-(ethenyloxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or nitro-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1,3-Bis[2-(ethenyloxy)ethoxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and nanocomposites.
Wirkmechanismus
The mechanism of action of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene
- 1,2-Bis[2-(hexyloxy)ethoxy]benzene
Comparison
1,3-Bis[2-(ethenyloxy)ethoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene, it has fewer ethoxyethoxy groups, resulting in different reactivity and applications. Similarly, 1,2-Bis[2-(hexyloxy)ethoxy]benzene has longer alkyl chains, affecting its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
84040-78-8 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1,3-bis(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C14H18O4/c1-3-15-8-10-17-13-6-5-7-14(12-13)18-11-9-16-4-2/h3-7,12H,1-2,8-11H2 |
InChI-Schlüssel |
QFGQQQYBIDSQDV-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCOC1=CC(=CC=C1)OCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
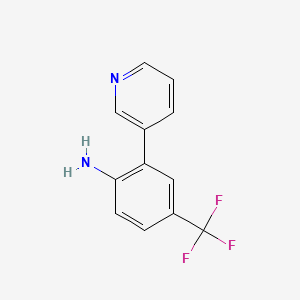
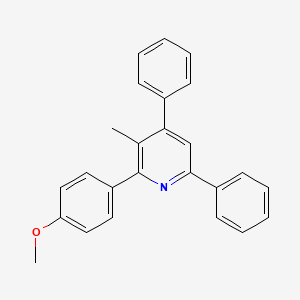
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)


